N-甲基-γ-(1-萘氧基)-2-噻吩丙胺

描述

Synthesis Analysis

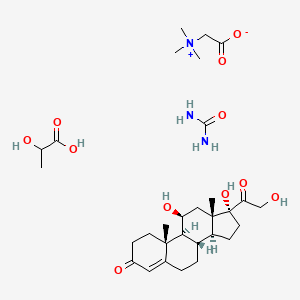

The synthesis of N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine and related compounds involves multi-step organic reactions, including condensation, N-alkylation, and reductive amination processes. For instance, one study describes the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation, highlighting the compound's complex synthetic pathway (Yang Jing, 2010).

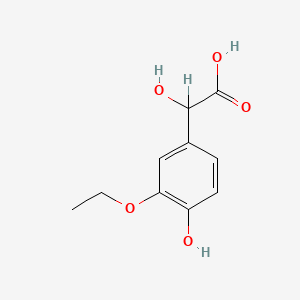

Molecular Structure Analysis

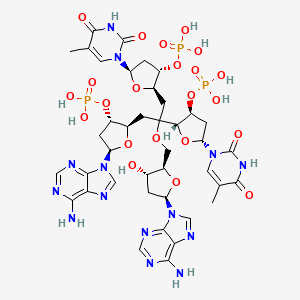

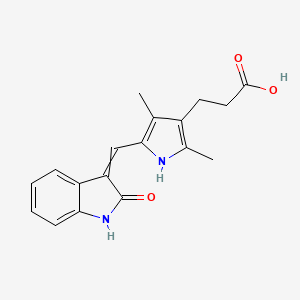

The molecular structure of related compounds, such as the naphthalene-thiophene hybrid molecule, reveals a cis-keto-amine tautomeric form, as confirmed by various spectroscopic methods including FTIR, NMR, and X-ray crystallography. These compounds exhibit unique structural features, such as the ability to form complexes with metal ions like Zn(2+), showcasing their versatile molecular frameworks (Debasis Karak et al., 2013).

Chemical Reactions and Properties

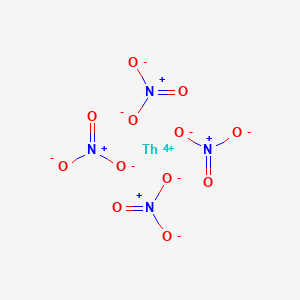

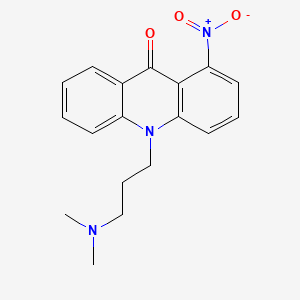

Chemical reactions involving N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine derivatives often result in the formation of complexes with metal ions, demonstrating their potential as molecular sensors. For example, a naphthalene-thiophene hybrid molecule acts as a molecular AND type binary logic gate with Zn(2+) and OAc(-) ions as inputs, indicating the compound's responsiveness to chemical stimuli (Debasis Karak et al., 2013).

Physical Properties Analysis

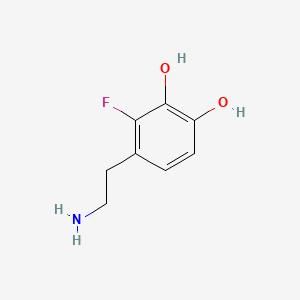

The physical properties of these compounds, such as fluorescence emission, are significantly influenced by their molecular structure. The synthesis and design of derivatives focus on enhancing these properties for potential applications in cell imaging and as components in electronic devices. The presence of naphthalene and thiophene rings contributes to their photophysical properties, enabling applications in fluorescence microscopy and organic electronics (L. Su et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other substances, define the utility of N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine derivatives. Their ability to undergo complexation with metal ions and react with various chemical agents underlines their versatile chemical behavior, which can be tailored for specific applications through structural modifications (Debasis Karak et al., 2013).

科学研究应用

合成和化学性质

衍生物的设计和合成:设计并合成了新型N-取代酰基衍生物N-甲基-γ-(1-萘氧基)-2-噻吩丙胺,展示了该化合物作为进一步化学修饰的前体的多功能性。这些衍生物通过1H核磁共振、红外光谱和质谱进行了表征,突出了该化合物在合成化学中的实用性 (Z. Jing, 2010)。

金属配合物和电化学:合成了由2-羟基-1-萘醛和噻吩-2-乙胺缩合得到的含噻吩基的席夫碱配体的Ni(II)和Pd(II)配合物。它们的结构经过X射线晶体学确认,并通过DFT和TDDFT研究解释了电子结构,说明了该化合物在开发具有特定电化学性质的材料中的应用 (Subhankar Kundu et al., 2016)。

生物活性和分子相互作用

荧光AND逻辑门:开发了一种萘-噻吩混合分子作为分子AND型二进制逻辑门,其中Zn2+和OAc-离子作为输入。该化合物与特定离子相互作用后能够启动系统的荧光,突显了其在分子电子学和传感器技术中的潜力 (Debasis Karak et al., 2013)。

材料科学应用

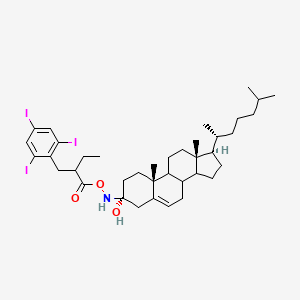

有机场效应晶体管(OFETs):合成了差异在噻吩含量上的萘二酰亚胺(NDI)共聚物,以探索它们在OFETs中的应用。研究表明,随着噻吩单元数量的增加,聚合物的结晶性和大分子顺序得到改善,为有机电子材料的n型设计提供了见解 (M. Durban et al., 2010)。

作用机制

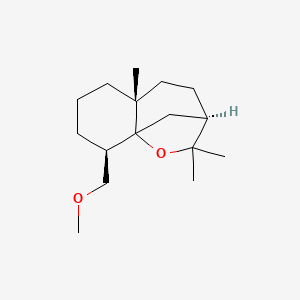

Target of Action

The primary targets of (±)-Duloxetine are still under investigation. These interactions play a crucial role in the compound’s therapeutic effects .

Mode of Action

The mode of action of (±)-Duloxetine involves its interaction with its targets, leading to various changes at the cellular level. The compound binds to its targets, altering their function and triggering a cascade of biochemical reactions .

Biochemical Pathways

(±)-Duloxetine affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. These effects can include changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (±)-Duloxetine are crucial for understanding its bioavailability and therapeutic effects. These properties determine how the compound is absorbed into the body, distributed to its sites of action, metabolized, and ultimately excreted .

Result of Action

The molecular and cellular effects of (±)-Duloxetine’s action are diverse and depend on the specific targets and pathways affected. These effects can include changes in cellular function, alterations in gene expression, and modulation of signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (±)-Duloxetine. These factors can include temperature, pH, and the presence of other compounds or substances. Changes in these environmental factors can alter the compound’s stability, its interactions with its targets, and its overall therapeutic effects .

属性

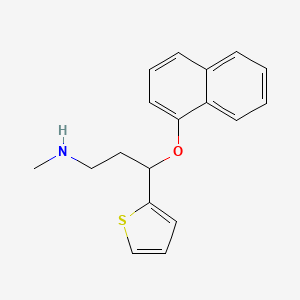

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861238 | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine | |

CAS RN |

116817-13-1 | |

| Record name | (±)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。